![molecular formula C12H26N2O B14442365 Heptanamide, N-[3-(dimethylamino)propyl]- CAS No. 75656-36-9](/img/structure/B14442365.png)
Heptanamide, N-[3-(dimethylamino)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanamide, N-[3-(dimethylamino)propyl]- is an organic compound belonging to the class of fatty amides. These compounds are characterized by the presence of a carboxylic acid amide derivative of fatty acids, formed from a fatty acid and an amine . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptanamide, N-[3-(dimethylamino)propyl]- typically involves the amidization of heptanoic acid with 3-(dimethylamino)propylamine. This reaction can be carried out under both alkaline and acidic conditions . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Heptanamide, N-[3-(dimethylamino)propyl]- often involves large-scale amidization processes. These processes utilize advanced reactors and catalysts to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Heptanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
Heptanamide, N-[3-(dimethylamino)propyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Heptanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Heptanamide, N-[3-(dimethylamino)propyl]- include other fatty amides and N-substituted amides, such as:
- N-[3-(dimethylamino)propyl]methacrylamide
- 3,3’-Iminobis(N,N-dimethylpropylamine)
- Stearamidopropyl dimethylamine
Uniqueness
Heptanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
75656-36-9 |
|---|---|
Fórmula molecular |
C12H26N2O |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]heptanamide |
InChI |
InChI=1S/C12H26N2O/c1-4-5-6-7-9-12(15)13-10-8-11-14(2)3/h4-11H2,1-3H3,(H,13,15) |
Clave InChI |
XCKWEFXEJXQPIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)


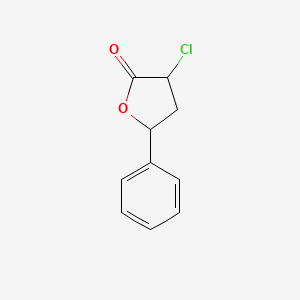
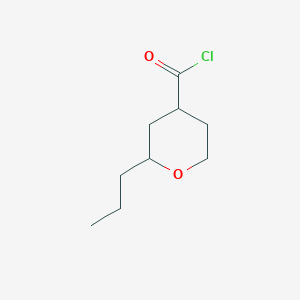

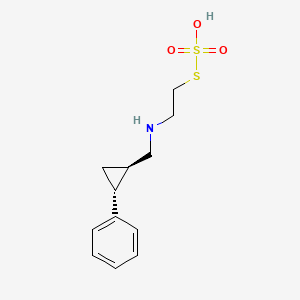
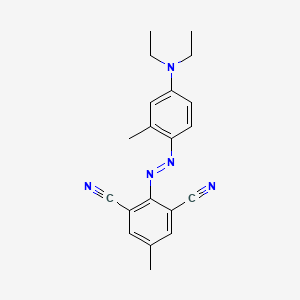
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
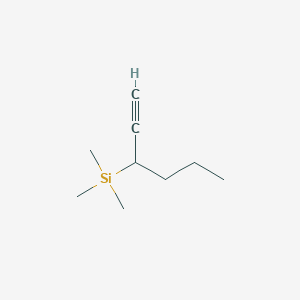
silane](/img/structure/B14442358.png)
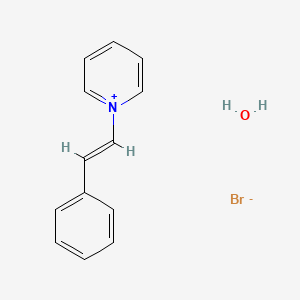
![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)
